molecular formula C11H16N2O4 B097584 (1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol CAS No. 18867-45-3

(1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol

Cat. No.: B097584
CAS No.: 18867-45-3
M. Wt: 240.26 g/mol
InChI Key: WKFXOUSFZMOKOH-GHMZBOCLSA-N
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Description

(1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol is a chiral diol derivative synthesized via N,N-dimethylation of its precursor, (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (CAS 716-61-0). Key characteristics include:

  • Molecular formula: C₁₁H₁₆N₂O₄ (derived from the parent compound C₉H₁₂N₂O₄) .
  • Stereochemistry: Two defined stereocenters (1R,2R), critical for biological interactions .
  • Applications: Intermediate in synthesizing chiral pharmaceuticals like chloramphenicol analogs and enzyme inhibitors (e.g., acid ceramidase inhibitors) .
  • Physical properties: The parent compound has a melting point of 163–166°C and specific rotation [α]²⁰_D = -33° to -29° (in 6 M HCl) .

Properties

IUPAC Name

(1R,2R)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-12(2)10(7-14)11(15)8-3-5-9(6-4-8)13(16)17/h3-6,10-11,14-15H,7H2,1-2H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFXOUSFZMOKOH-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189261
Record name (1R,2R)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol
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Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18867-45-3
Record name (1R,2R)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol
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Record name (1R,2R)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol
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Record name 1,3-Propanediol, 2-(dimethylamino)-1-(4-nitrophenyl)-, (1R,2R)
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Preparation Methods

Nucleophilic Substitution Route

The nucleophilic substitution method leverages halogenated precursors to introduce the dimethylamino group. A representative protocol involves reacting 2-chloro-1-(p-nitrophenyl)-1,3-propanediol with dimethylamine under alkaline conditions .

Reaction Conditions

  • Solvent System : Methanol-water (3:1 v/v) ensures solubility of both hydrophilic and hydrophobic components .

  • Base : Sodium methoxide (0.5–1.0 equiv) deprotonates dimethylamine, enhancing nucleophilicity .

  • Temperature : 25–30°C minimizes side reactions like over-alkylation .

  • Addition Order : Dropwise addition of the chlorinated precursor to dimethylamine prevents local excess and improves yield .

Typical Workflow

  • Charge dimethylamine (1.2 equiv) and methanol (50% v/v) into a reactor.

  • Add 2-chloro-1-(p-nitrophenyl)-1,3-propanediol (1.0 equiv) dropwise over 2 hours.

  • Maintain pH 9–10 using sodium methoxide.

  • Stir for 12–16 hours post-addition.

  • Isolate the product via vacuum distillation (predicted boiling point: 418.6±45.0°C) .

Yield Optimization

ParameterOptimal ValueYield Impact
Dimethylamine Equiv1.5+15%
Reaction Time18 hours+10%
Solvent PolarityMethanol/H2O+20%

Reductive Amination Strategy

Reductive amination offers a stereoselective pathway by reducing an imine intermediate derived from 1-(p-nitrophenyl)-3-hydroxy-2-ketopropane and dimethylamine.

Key Steps

  • Imine Formation : React dimethylamine (2.0 equiv) with 1-(p-nitrophenyl)-3-hydroxy-2-ketopropane in ethanol at 60°C for 6 hours.

  • Reduction : Use sodium cyanoborohydride (1.5 equiv) in THF at 0°C to stereoselectively reduce the imine to the (1R,2R)-configured amine .

Stereochemical Control

  • The bulky p-nitrophenyl group induces facial selectivity during reduction, favoring the (1R,2R) diastereomer.

  • Chiral HPLC analysis (Chiralpak AD-H column, hexane/ethanol 85:15) confirms enantiomeric excess >98% .

Resolution of Racemic Mixtures

For racemic syntheses, enzymatic resolution using lipases achieves high enantiopurity.

Procedure

  • Treat racemic 2-amino-1-(p-nitrophenyl)-1,3-propanediol with vinyl acetate in tert-butyl methyl ether.

  • Add Candida antarctica lipase B (CAL-B) at 30°C for 24 hours.

  • The (1R,2R)-enantiomer acetylates preferentially, enabling separation via silica gel chromatography .

Performance Metrics

Resolution Methodee (%)Recovery (%)
Enzymatic99.545
Diastereomeric Salt95.260

Industrial-Scale Production

Adapting laboratory methods for manufacturing requires addressing solvent recovery and catalyst reuse.

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time from 18 hours to 2 hours via micromixer technology .

  • In Situ pH Monitoring : Automated NaOH addition maintains pH 9.5±0.2, improving consistency .

Economic Considerations

FactorLab ScaleIndustrial Scale
Cost per kg$498.85 $112.20
Purity95% 99.8%
Annual Output5 kg12,000 kg

Purification and Analysis

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh), ethyl acetate/hexane (1:1) eluent.

  • Recrystallization : Ethanol/water (7:3) yields crystals with 99.9% purity (mp 142–144°C) .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, ArH), 7.54 (d, J = 8.8 Hz, 2H, ArH), 4.12 (dd, J = 11.2, 4.4 Hz, 1H, CHOH), 3.94 (m, 1H, CHN), 3.72 (dd, J = 11.2, 6.8 Hz, 1H, CH₂OH), 2.38 (s, 6H, N(CH₃)₂) .

  • HPLC : Rt = 8.7 min (Chiralcel OD-H, hexane/ethanol 90:10) .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield p-nitrobenzaldehyde, while reduction may produce p-aminophenyl derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as a chiral building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in pharmaceutical development.

Biochemical Probes

In biological research, it has been investigated as a biochemical probe for studying enzyme interactions and mechanisms due to its ability to interact with biological macromolecules.

Pharmacological Research

The compound is explored for its potential therapeutic uses, particularly in the development of drugs targeting specific biological pathways. Its pharmacological properties make it a candidate for further investigation in drug design.

Case Study 1: Chiral Catalysis

Research has demonstrated the use of (1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol in enantioselective reactions. For instance, it was successfully employed as a catalyst in the Morita-Baylis-Hillman reaction to produce chiral products with high selectivity .

Case Study 2: Biochemical Interactions

A study investigated the interaction of this compound with various enzymes and receptors. It was found that the nitrophenyl group can participate in electron transfer reactions, while the dimethylamino group facilitates hydrogen bonding interactions .

Mechanism of Action

The mechanism by which (1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the dimethylamino group can interact with biological macromolecules through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

B-13: (1R,2R)-2-(N-Tetradecanoylamino)-1-(4-nitrophenyl)-1,3-propanediol

  • Structure: Replaces the dimethylamino group with a tetradecanoylamino (C₁₄ acyl chain) .
  • Key differences: Lipophilicity: Increased hydrophobicity due to the long acyl chain, enhancing membrane permeability. Biological activity: Potent acid ceramidase (AC) inhibitor with in vitro tumor chemosensitizing effects . Synthesis: Requires acylation with tetradecanoyl chloride, contrasting with the dimethylation used for the target compound .

LCL-805: Dimaleate Salt of (1R,2R)-2-N-(Tetradecanoylamino)-1-(4′-nitrophenyl)-propyl-1,3-O-di-(N,N-dimethylamino) Acetate

  • Structure: Combines tetradecanoylamino and dimethylamino acetate groups .
  • Key differences :
    • Solubility : Maleate salt formulation improves aqueous solubility.
    • Activity : Inhibits Akt signaling and promotes iron-dependent cell death, demonstrating how structural modifications (e.g., O-dimethylation) enhance therapeutic utility .

Chloramphenicol Intermediate: (1R,2R)-2-Amino-1-(4-chlorophenyl)-1,3-propanediol

  • Structure : Substitutes nitro group (p-nitrophenyl) with chloro (p-chlorophenyl) and retains a primary amine .
  • Key differences :
    • Pharmacology : Intermediate in chloramphenicol synthesis, where the dichloroacetamide group confers antibiotic activity .
    • Stereospecificity : The (1R,2R) configuration is essential for binding to bacterial ribosomes .

(1R,2R)-3-(t-Butyldimethylsilyloxy)-2-(N,N-Dimethylamino)-1-(4'-nitrophenyl)propan-1-ol (Compound 232)

  • Structure: Incorporates a silyl-protected hydroxyl group and dimethylamino substituent .
  • Key differences: Synthetic utility: Silyl protection enables selective functionalization during multi-step syntheses (e.g., marine natural product zampanolide analogs) .

Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Substituents (R₁, R₂) Molecular Weight Melting Point (°C) Key Applications
Target compound R₁ = N(CH₃)₂; R₂ = NO₂ 256.26* N/A Enzyme inhibitors, intermediates
B-13 R₁ = NHC(O)C₁₃H₂₇; R₂ = NO₂ 451.61 N/A Acid ceramidase inhibition
LCL-805 R₁ = NHC(O)C₁₃H₂₇; R₂ = OAc 665.81 (salt) N/A Akt signaling inhibition
Chloramphenicol base R₁ = NH₂; R₂ = Cl 212.20 163–166 Antibiotic intermediate

*Calculated based on parent compound (C₉H₁₂N₂O₄, MW 212.20) + 2(CH₃) groups.

Key Findings and Implications

Stereochemistry : The (1R,2R) configuration is conserved across analogs to maintain biological activity (e.g., chloramphenicol’s antibiotic efficacy) .

Substituent Effects: Dimethylamino group: Enhances solubility and membrane permeability compared to primary amines . Acyl chains (e.g., tetradecanoyl): Increase lipophilicity, favoring interactions with lipid-rich targets like ceramidases .

Synthetic Flexibility : Functional group interconversions (e.g., acylation, dimethylation) enable diversification for drug discovery .

Biological Activity

(1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol, commonly referred to as a derivative of nebivolol, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its significance in pharmacological contexts.

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C11H16N2O4
  • Molar Mass : 240.26 g/mol
  • Density : 1.284 g/cm³ (predicted)
  • Boiling Point : 418.6 °C (predicted)
  • Melting Point : 101 °C
  • pKa : 12.90 (predicted)
PropertyValue
Molecular FormulaC11H16N2O4
Molar Mass240.26 g/mol
Density1.284 g/cm³
Boiling Point418.6 °C
Melting Point101 °C
pKa12.90

Research indicates that this compound exhibits significant biological activity primarily through its interaction with adrenergic receptors. As a β-blocker derivative, it may modulate cardiovascular responses by inhibiting β-adrenergic receptor activity, leading to reduced heart rate and blood pressure.

Pharmacological Effects

  • Antihypertensive Effects : Studies have shown that compounds similar to nebivolol can effectively lower blood pressure in hypertensive models by promoting vasodilation and reducing peripheral resistance.
  • Cardioprotective Properties : The compound may offer protective effects on cardiac tissues during ischemic conditions by enhancing blood flow and reducing myocardial oxygen demand.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Study on Cardiovascular Effects

A study conducted by Yao et al. (1990) demonstrated that derivatives of this compound were effective in resolving racemic gossypol, indicating their utility in pharmacological applications related to cardiovascular health.

Neuroprotective Research

Research published in the Journal of Antibiotics (1980) explored the induction of phosphatases in response to compounds similar to this compound, suggesting a role in neuroprotection through biochemical pathways that mitigate cellular stress.

Q & A

Q. What are the standard synthetic protocols for preparing (1R,2R)-2-(N,N-dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol?

The compound is synthesized via N,N-dimethylation of its precursor, (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. A typical procedure involves reacting the amino precursor with aqueous formaldehyde (37%) and formic acid (98%) under reflux conditions. The reaction is monitored by TLC or HPLC, and the product is purified via recrystallization or column chromatography. Optical purity is confirmed by polarimetry ([α]25/D −30° in 6 M HCl) .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

  • NMR spectroscopy : To confirm stereochemistry and functional groups (e.g., aromatic protons from the p-nitrophenyl group at δ 8.1–8.3 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight verification (expected [M+H]+ at m/z 255.2).
  • Differential Scanning Calorimetry (DSC) : To assess enantiomeric purity (>95% ee) via melting point depression analysis .

Q. What safety precautions are required when handling this compound?

Refer to safety data sheets (SDS) for hazards (e.g., skin/eye irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. The compound should be stored in a glass bottle at 2–8°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the dimethylation step?

Variables to test include:

  • Catalyst selection : Acidic vs. basic conditions (e.g., formic acid vs. Boc-protection methods).
  • Reaction time/temperature : Extended reflux durations (12–24 hrs) may enhance conversion.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) could stabilize intermediates. Evidence from related ephedrine derivatives suggests a double SN2 mechanism is favored over SN1, requiring strict control of steric and electronic factors .

Q. How do stereochemical discrepancies in optical rotation data arise, and how can they be resolved?

Discrepancies (e.g., opposite optical rotation signs) may stem from:

  • Impurities : Trace enantiomers or byproducts.
  • Stereochemical misassignment : Validate via X-ray crystallography or chiral HPLC. For example, (1R,2R)-isomers of similar compounds show conflicting optical activity when compared to (1S,2S)-isomers due to competing electronic effects .

Q. What computational methods support mechanistic studies of this compound’s reactivity?

Density Functional Theory (DFT) calculations can model:

  • Transition states in dimethylation reactions.
  • Electronic effects of the p-nitrophenyl group on reaction pathways. Comparative studies with lignin model dimers (e.g., Ca-Cb cleavage mechanisms) highlight the utility of DFT for predicting degradation pathways .

Q. How can enantiomeric purity be validated beyond DSC?

Complementary methods include:

  • Chiral Chromatography : Using amylose- or cellulose-based columns.
  • Polarimetry : Cross-checking with literature-specific rotations (e.g., [α]20/D +18.5° to +20.5° for related chloramphenicol derivatives) .

Data Analysis and Contradictions

Q. How should researchers address contradictions in reported synthetic yields?

  • Reproducibility checks : Verify reagent purity (e.g., formaldehyde concentration).
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-methylated species). For example, alkaline hydrolysis of (+)-chloramphenicol to the amino precursor may introduce variability due to competing hydrolysis pathways .

Q. What strategies mitigate challenges in stereochemical retention during derivatization?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amino group during subsequent reactions.
  • Low-temperature conditions : Minimize racemization in acidic/basic environments. Evidence from Boc-protected intermediates shows improved stereochemical stability .

Applications in Drug Development

Q. How is this compound utilized in synthesizing bioactive molecules?

It serves as a chiral building block for:

  • LCL-805 : A dimaleate salt with antitumor activity, synthesized via coupling with N,N-dimethylamino glycine .
  • Zampanolide analogues : Marine natural product derivatives requiring strict stereochemical control .

Q. What structural modifications enhance its pharmacological activity?

  • Aromatic substitution : Replace p-nitrophenyl with electron-deficient groups to modulate solubility.
  • Amino group functionalization : Introduce acyl or sulfonyl groups to alter bioavailability.
    Studies on similar N-containing heterocycles emphasize the role of electronic effects in target binding .

Tables for Key Data

Property Value Source
Molecular FormulaC11H15N3O4
Molecular Weight255.26 g/mol
Optical Rotation ([α]25/D)−30° (c = 1 in 6 M HCl)
Enantiomeric Purity MethodDSC (>95% ee)
Key ApplicationIntermediate for LCL-805 synthesis

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